4-[[[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]amino]methyl]-N,N-dimethylaniline
Overview
Description
4-[[[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]amino]methyl]-N,N-dimethylaniline is a complex organic compound with a unique structure that includes a dimethyloxane ring, a methylphenyl group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]amino]methyl]-N,N-dimethylaniline involves multiple steps. One common route starts with the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The final step involves the elimination of the ester group to produce 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above, but with optimized reaction conditions to maximize yield and purity. These methods often employ automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[[[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]amino]methyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
4-[[[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]amino]methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]amino]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]-N’,N’-dimethylethane-1,2-diamine oxalic acid
- 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile
Uniqueness
4-[[[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]amino]methyl]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]amino]methyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O/c1-20-6-10-22(11-7-20)25(23-15-17-29-26(2,3)18-23)14-16-27-19-21-8-12-24(13-9-21)28(4)5/h6-13,23,25,27H,14-19H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKGFZGCTFIHGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)N(C)C)C3CCOC(C3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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